

# AZ'9567 Application Notes and Protocols for In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

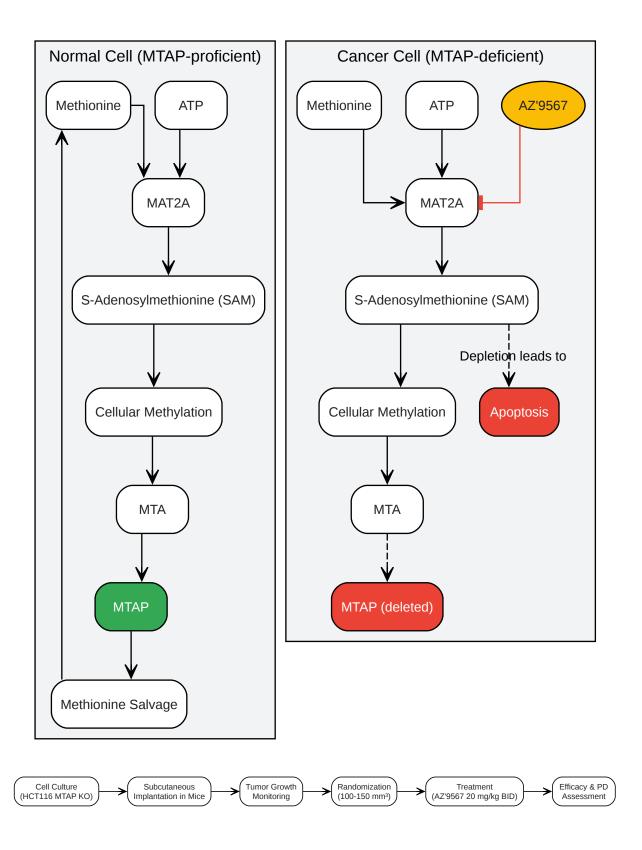
### Introduction

AZ'9567 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A. This makes AZ'9567 a promising therapeutic agent for MTAP-deficient tumors. These application notes provide detailed protocols and dosage information for the in vivo use of AZ'9567 in preclinical models.

## **Mechanism of Action in MTAP-Deficient Cancers**

In normal cells, methionine is salvaged via the MTAP pathway. However, in cancer cells with MTAP deletion, this pathway is defunct, making them highly dependent on the de novo synthesis of methionine and subsequently SAM, which is catalyzed by MAT2A. Inhibition of MAT2A by **AZ'9567** in these cells leads to a significant depletion of SAM. This disrupts critical cellular processes, including the methylation of proteins and nucleic acids, ultimately leading to selective cancer cell death.





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